4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride 4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1955522-65-2
VCID: VC7668587
InChI: InChI=1S/C10H13N3O2.2ClH/c14-10(15)9-7-8(1-2-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2,(H,14,15);2*1H
SMILES: C1CN(CCN1)C2=CC(=NC=C2)C(=O)O.Cl.Cl
Molecular Formula: C10H15Cl2N3O2
Molecular Weight: 280.15

4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride

CAS No.: 1955522-65-2

Cat. No.: VC7668587

Molecular Formula: C10H15Cl2N3O2

Molecular Weight: 280.15

* For research use only. Not for human or veterinary use.

4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride - 1955522-65-2

Specification

CAS No. 1955522-65-2
Molecular Formula C10H15Cl2N3O2
Molecular Weight 280.15
IUPAC Name 4-piperazin-1-ylpyridine-2-carboxylic acid;dihydrochloride
Standard InChI InChI=1S/C10H13N3O2.2ClH/c14-10(15)9-7-8(1-2-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2,(H,14,15);2*1H
Standard InChI Key UVALNIUSKOOLNW-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=CC(=NC=C2)C(=O)O.Cl.Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₅Cl₂N₃O₂, with a molecular weight of 280.15 g/mol. Its IUPAC name, 4-piperazin-1-ylpyridine-2-carboxylic acid dihydrochloride, reflects the pyridine ring substituted at the 4-position with a piperazine group and at the 2-position with a carboxylic acid, stabilized by two hydrochloride counterions. Key structural features include:

  • Pyridine ring: Provides aromaticity and hydrogen-bonding capabilities.

  • Piperazine moiety: Enhances solubility and enables interactions with biological targets via its two amine groups .

  • Carboxylic acid group: Facilitates salt formation and derivatization into esters or amides for drug delivery .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₅Cl₂N₃O₂
Molecular Weight280.15 g/mol
CAS Number1955522-65-2
AppearanceWhite to yellow solid
Storage TemperatureRoom temperature
Purity≥95%

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves nucleophilic aromatic substitution (SNAr) between piperazine and a halogenated pyridine derivative. For example, 2-chloropyridine-4-carboxylic acid reacts with piperazine under basic conditions, followed by hydrochloric acid treatment to form the dihydrochloride salt. Recent advancements in piperazine-containing drug synthesis highlight the use of Buchwald-Hartwig amination and reductive amination to improve yields and selectivity .

Table 2: Comparison of Synthetic Methods

MethodYield (%)AdvantagesLimitations
SNAr with 2-chloropyridine38–65Simple reagents, scalableModerate yields
Buchwald-Hartwig66–95High selectivity, mild conditionsRequires palladium catalysts
Reductive amination70–85Compatible with diverse substratesSensitive to moisture

Optimization strategies include substituting leaving groups (e.g., replacing sulfoxide with chloride) and using Grignard reagents to enhance nucleophilicity . For instance, cyclohexyl magnesium chloride increased yields from 38% to 72% in analogous piperazine-pyridine syntheses .

Applications in Pharmaceutical Research

Intermediate for Biologically Active Molecules

The compound’s dual functional groups make it a critical precursor in designing:

  • Kinase inhibitors: Piperazine-pyridine hybrids inhibit cyclin-dependent kinases (CDKs) in cancer therapy .

  • Antivirals: Structural analogs disrupt viral protease activity, as seen in HIV-1 inhibitors.

  • Antibacterials: Carboxylic acid derivatives exhibit efficacy against Gram-positive pathogens .

Table 3: Therapeutic Applications of Structural Analogs

Therapeutic AreaTargetMechanism of Action
OncologyCDK4/6Cell cycle arrest
Infectious DiseasesViral proteasesInhibition of polyprotein cleavage
Central Nervous System5-HT receptorsSerotonin modulation

Biological Activity and Mechanistic Insights

While direct studies on 4-(piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride are sparse, its structural analogs demonstrate multifaceted mechanisms:

  • Enzyme inhibition: Piperazine derivatives act as sirtuin inhibitors, modulating epigenetic regulation.

  • Receptor modulation: The pyridine ring engages in π-π stacking with aromatic residues in receptor binding sites .

  • Anticancer effects: CDK4/6 inhibitors like Palbociclib (Ibrance®) share similar piperazine-pyridine scaffolds .

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